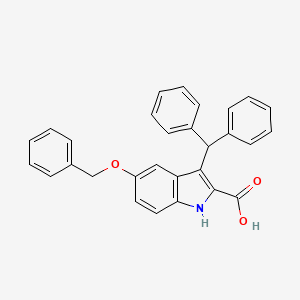
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- is a complex organic compound with the molecular formula C22H17NO3 and a molecular weight of 343.38 g/mol This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- involves multiple steps, typically starting from commercially available indole derivatives. The synthetic route may include:
Nitration and Reduction: Initial nitration of indole followed by reduction to form the corresponding amine.
Carboxylation: Introduction of the carboxylic acid group at the 2-position of the indole ring.
Substitution Reactions: Introduction of diphenylmethyl and phenylmethoxy groups through substitution reactions, often involving reagents like benzyl chloride and phenylmethanol under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, thereby altering cellular functions.
Gene Expression: Modulation of gene expression, leading to changes in protein synthesis and cellular responses.
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid, 3-(phenylmethyl)-5-(methoxy)-: Similar structure but lacks the diphenylmethyl group, leading to different chemical and biological properties.
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(methoxy)-: Similar structure but lacks the phenylmethoxy group, affecting its reactivity and applications.
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenyl)-: Similar structure but lacks the methoxy group, resulting in different chemical behavior.
Propriétés
Numéro CAS |
53924-12-2 |
|---|---|
Formule moléculaire |
C29H23NO3 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
3-benzhydryl-5-phenylmethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C29H23NO3/c31-29(32)28-27(26(21-12-6-2-7-13-21)22-14-8-3-9-15-22)24-18-23(16-17-25(24)30-28)33-19-20-10-4-1-5-11-20/h1-18,26,30H,19H2,(H,31,32) |
Clé InChI |
QHNVJRFWGOYONQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


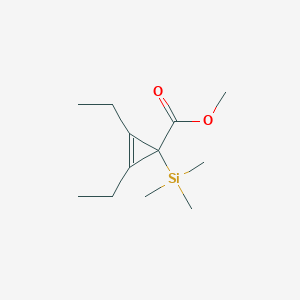
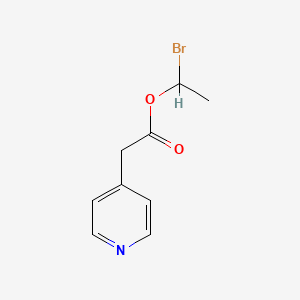
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
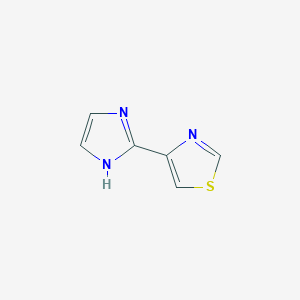
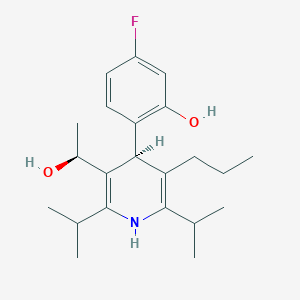
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
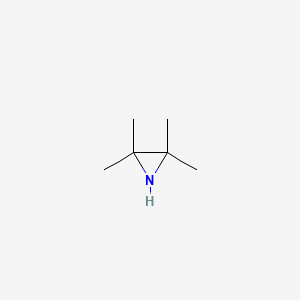

![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)


![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
